molecular formula C23H22N2O2 B5021769 [4-(BENZYLOXY)PHENYL](1-ETHYL-1,3-BENZODIAZOL-2-YL)METHANOL

[4-(BENZYLOXY)PHENYL](1-ETHYL-1,3-BENZODIAZOL-2-YL)METHANOL

Cat. No.: B5021769
M. Wt: 358.4 g/mol
InChI Key: DIFSINDAVHOPFU-UHFFFAOYSA-N
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Description

4-(BENZYLOXY)PHENYLMETHANOL: is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLOXY)PHENYLMETHANOL typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Attachment of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with benzyl chloride in the presence of a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the benzimidazole core with the benzyloxy phenyl moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzyloxyphenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: The compound’s structure suggests potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Diagnostics: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Polymer Synthesis: The compound can be used as a monomer or additive in the synthesis of specialty polymers.

    Coatings and Adhesives: It can be incorporated into formulations for coatings and adhesives with enhanced properties.

Mechanism of Action

The mechanism by which 4-(BENZYLOXY)PHENYLMETHANOL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole moiety is known to interact with various biological targets, potentially disrupting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole, omeprazole, and albendazole share the benzimidazole core structure.

    Phenyl Derivatives: Compounds like benzyl alcohol and benzyl chloride share the benzyloxy phenyl moiety.

Uniqueness

    Structural Complexity: The combination of a benzyloxy group with a benzimidazole core and an ethyl substituent makes this compound unique in its structural complexity.

Properties

IUPAC Name

(1-ethylbenzimidazol-2-yl)-(4-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-25-21-11-7-6-10-20(21)24-23(25)22(26)18-12-14-19(15-13-18)27-16-17-8-4-3-5-9-17/h3-15,22,26H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFSINDAVHOPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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